2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a fluorinated organic compound that belongs to the class of benzopyrans. The trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The compound may also influence cellular signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)isonicotinic acid
- Trifluoromethyl ethers
Comparison: Compared to similar compounds, 2-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is unique due to its benzopyran structure, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H9F3O3 |
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Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-4,7,9H,5H2,(H,15,16) |
InChI Key |
QMMUQXNXBGIHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=CC=CC=C21)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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